REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[CH3:8][C:3]([CH3:9])([CH:2]=[O:1])[C:4]([O:6][CH3:7])=[O:5] |f:1.2|
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Name
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|
Quantity
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8.6 g
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Type
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reactant
|
Smiles
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OCC(C(=O)OC)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
24.8 g
|
Type
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reactant
|
Smiles
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C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through silica gel
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Type
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ADDITION
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Details
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Enough Celite is added to the remaining oil so that
|
Type
|
ADDITION
|
Details
|
This is added to the top of a silica pad
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Type
|
WASH
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Details
|
this is washed with about 1.5 L DCM
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Type
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CONCENTRATION
|
Details
|
The solution is then carefully concentrated in vacuo
|
Type
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TEMPERATURE
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Details
|
maintaining the water bath at about 30° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
CC(C(=O)OC)(C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |